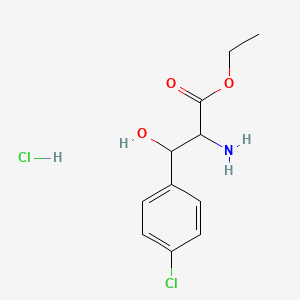![molecular formula C17H14N2OS B2701122 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde CAS No. 477854-41-4](/img/structure/B2701122.png)
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group, a 4-methylphenylsulfanyl group, and a carbaldehyde group
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like dihydrofolate reductase . These enzymes play a crucial role in the synthesis of nucleotides and thus, in DNA replication.
Action Environment
The action, efficacy, and stability of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde could be influenced by various environmental factors . These could include the pH of the environment, the presence of other interacting molecules, and the temperature, among others.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the 4-methylphenylsulfanyl and phenyl groups. The carbaldehyde group is then introduced through formylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidizing the sulfanyl group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reducing the carbaldehyde group.
Substitution: Halogenating agents and Lewis acids are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-methylphenyl)sulfinyl]-2-phenyl-1H-imidazole-4-carbaldehyde
- 5-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazole-4-carbaldehyde
Uniqueness
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the sulfanyl group, in particular, allows for versatile redox chemistry that is not as prominent in its sulfinyl and sulfonyl analogs .
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)21-17-15(11-20)18-16(19-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUXSFGNLSJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2701039.png)
![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)
![3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2701042.png)
![5,6-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)

![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)




![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)
![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide](/img/structure/B2701061.png)

